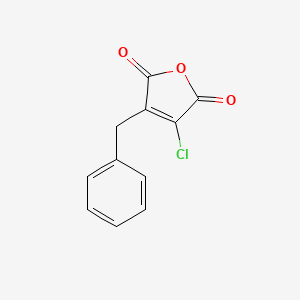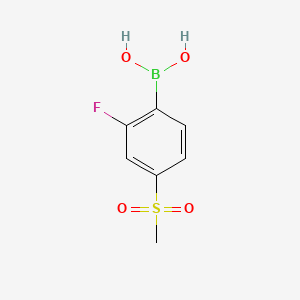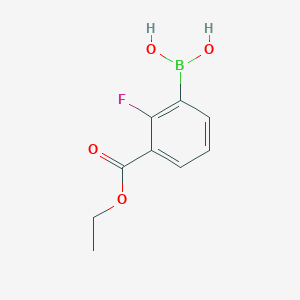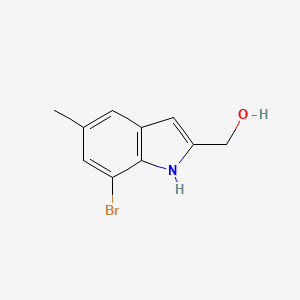![molecular formula C18H22ClNO2 B1437335 N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline CAS No. 1040688-64-9](/img/structure/B1437335.png)
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline
Descripción general
Descripción
“N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline” is a chemical compound with the molecular formula C18H22ClNO2 and a molecular weight of 319.83 . It is related to the family of phenoxy herbicides, which are widely used in agriculture .
Synthesis Analysis
The synthesis of this compound involves a multistep process. In a study, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain .Molecular Structure Analysis
The molecular structure of “N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline” consists of a (4-chloro-2-methylphenoxy)acetate anion and an N-alkyl-N,N-dimethylphenoxyammonium cation . The structure can be represented by the SMILES notation: CCCOC1=CC=C(C=C1)NCCOC2=C(C=C(C=C2)Cl)C .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
Analgesic and Anti-inflammatory Activities
Researchers synthesized and characterized 1,3,4-oxadiazole derivatives starting from 4-chloro-m-cresol, exploring their potential analgesic and anti-inflammatory activities in rodents. Some derivatives demonstrated potent effects, suggesting this synthetic pathway's relevance for developing new therapeutic agents (Dewangan et al., 2015).
Antimicrobial Evaluation
Novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide were synthesized and evaluated for their antibacterial and antifungal activities, highlighting the antimicrobial potential of related compounds (Fuloria et al., 2009).
Materials Science Applications
- Copolymer Synthesis: Phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates were prepared and copolymerized with styrene, indicating applications in polymer science for developing new materials with tailored properties (Kharas et al., 2016).
Spectroscopic and Theoretical Studies
- Vibrational, Geometrical, and Electronic Properties: Infrared spectroscopic studies and theoretical calculations on substituted N-phenoxyethylanilines provided insights into their vibrational, geometrical, and electronic properties, crucial for understanding the fundamental aspects of such compounds (Finazzi et al., 2003).
Environmental Applications
- Adsorption of Phenols: Arylene- and ethylene-bridged polysilsesquioxanes were synthesized for the adsorption of phenolic compounds, showing potential for environmental remediation technologies (Burleigh et al., 2002).
Propiedades
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]-4-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-3-11-21-17-7-5-16(6-8-17)20-10-12-22-18-9-4-15(19)13-14(18)2/h4-9,13,20H,3,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSBPOJLCXLVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCCOC2=C(C=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



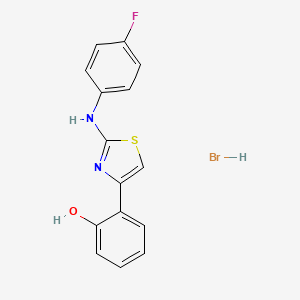

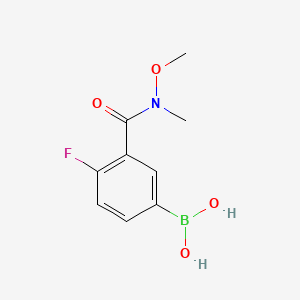
methanone hydrochloride](/img/structure/B1437259.png)
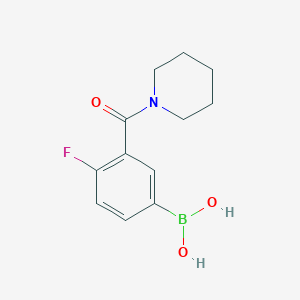
![2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B1437262.png)
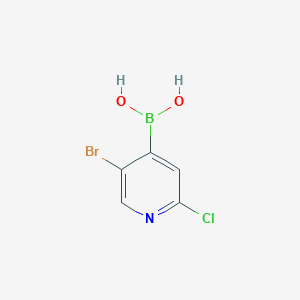
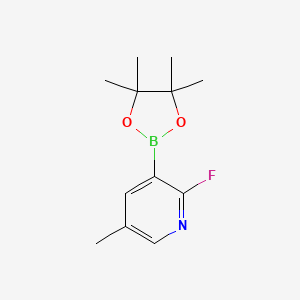
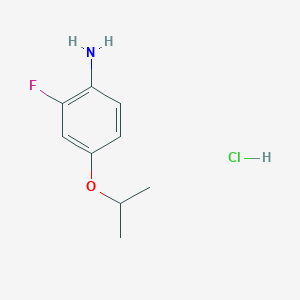
![1,4-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1437270.png)
